R-Licarbazepine R-Licarbazepine (R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine)
Brand Name: Vulcanchem
CAS No.: 104746-03-4
VCID: VC0195699
InChI: InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
SMILES: C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol

R-Licarbazepine

CAS No.: 104746-03-4

Impurities

VCID: VC0195699

Molecular Formula: C15H14N2O2

Molecular Weight: 254.28 g/mol

Purity: > 95%

R-Licarbazepine - 104746-03-4

CAS No. 104746-03-4
Product Name R-Licarbazepine
Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
IUPAC Name (5R)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Standard InChI InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m1/s1
Standard InChIKey BMPDWHIDQYTSHX-CQSZACIVSA-N
Isomeric SMILES C1[C@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
SMILES C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Canonical SMILES C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Appearance White to Off-White Solid
Melting Point 186-188°C
Description (R)-10-Monohydroxy-10,11-dihydro Carbamazepine is the metabolite of Oxcarbazepine (OXC) and Eslicarbazepine acetate, (BIA 2-093, ESL), novel central nervous system drugs. ee=98% [α]d=-193 (C=1, pyridine)
Purity > 95%
Quantity Milligrams-Grams
Synonyms (10R)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; R-(-)-10,11-Dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; (R)-Licarbazepine; CGP 13698;
PubChem Compound 9816485
Last Modified Nov 11 2021
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